4-Amino-2-(anilinomethyl)phenol
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Overview
Description
4-Amino-2-(anilinomethyl)phenol is an organic compound with the molecular formula C13H14N2O It is a derivative of phenol, characterized by the presence of an amino group and an anilinomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(anilinomethyl)phenol typically involves the reduction of Schiff bases. One common method is the reduction of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, but on a larger scale. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can also be employed to enhance the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(anilinomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino and phenol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced derivatives with modified amino and phenol groups.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-Amino-2-(anilinomethyl)phenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(anilinomethyl)phenol involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-(Anilinomethyl)phenol: Similar structure but lacks the amino group at the 4-position.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino group, differing in functional groups and reactivity.
Uniqueness: 4-Amino-2-(anilinomethyl)phenol is unique due to the presence of both an amino group and an anilinomethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
402940-52-7 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-amino-2-(anilinomethyl)phenol |
InChI |
InChI=1S/C13H14N2O/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9,14H2 |
InChI Key |
QNUWBGRZKQIPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)N)O |
Origin of Product |
United States |
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